Journal Name:RSC Advances
Journal ISSN:2046-2069
IF:4.036
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ra
Year of Origin:2011
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:4667
Publishing Cycle:Continuously updated
OA or Not:Yes
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA07232K
Coal gasification crude slag (CGCS) is the side-product of the coal gasification process, and its effective utilization has attracted great attention. A novel flocculant of poly-aluminum-ferric-acetate-chloride (PAFAC) was synthesized based on the recovery of CGCS by a two-step acid leaching process, namely HCl-acid leaching and HAc-acid leaching, which was optimized by an acid leaching liquor volume ratio of HCl to HAc of 3 : 2, polymerization pH of 3.5, and reaction temperature and time of 70 °C and 3.0 h, respectively. The performance of PAFAC was further evaluated by kaolin simulated wastewater, domestic sewage, river water, and aquaculture wastewater. The results revealed that PAFAC was feasible for the removal of turbidity, chemical oxygen demand (COD) and total phosphorus (TP). Moreover, PAFAC was characterized by X-ray Diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), X-ray fluorescence spectrometry (XRF) and scanning electron microscopy (SEM), which proved that PAFAC was a kind of amorphous polyionic composite. Additionally, the acid leaching kinetics and flocculation mechanisms were further investigated. It was found that the acid leaching process was followed by the unreacted shrinkage core model, and the flocculation process was dominated by charge neutralization, adsorption bridging and precipitation net trapping. The work is expected to develop a new method for the safe disposal of CGCS and provide a novel way for the preparation of Fe–Al composite flocculants, especially, offering a potential strategy for the promotion of the additional value of the coal chemical industry.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05421G
A simple and efficient base-mediated [3 + 3] cyclization of 1,3-dianionic ketones with 3,3-bis(methylthio)-1-arylprop-2-en-1-ones was developed to afford 3-hydroxy-biaryls, hydroxy-xylenes, and hydroxy-teraryls. Various tri- and tetra-substituted phenols were prepared from different symmetric and asymmetric ketones. The reaction of 2-(bis(methylthio)methylene)-3,4-dihydronaphthalen-1(2H)-ones with different ketones provided 1-(methylthio)-9,10-dihydrophenanthren-3-ols in very good yield. The scope of the reaction was further extended by the synthesis of cyclopropyl-functionalized phenols. One of the compounds was crystallized, and its structure was confirmed using the single-crystal X-ray approach.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05389J
Phase change materials (PCMs) are promising in many fields related to energy utilization and thermal management. However, the low thermal conductivity and poor shape stability of PCMs restrict their direct thermal energy conversion and storage. The desired properties for PCMs are not only high thermal conductivity and excellent shape stability, but also high latent heat retention. In this study, the boron nitride nanosheets (BNNSs) were bridged by small amounts of GO nanosheets and successfully self-assembled into BNNS/rGO (BG) aerogels by hydrothermal and freeze-drying processes. The BG aerogels with interlaced macro-/micro-pores have been proven to be ideally suited as support frameworks for encapsulating polyethylene glycol (PEG). The obtained composite PCMs exhibit high thermal conductivity (up to 1.12 W m−1 K−1), excellent shape stability (maintain at 90 °C for 10 min), and high latent heat (187.2 J g−1) with a retention of 97.3% of the pure PEG, presenting great potential applications in energy storage systems and thermal management of electronic devices.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06533B
Diaryl ketone derivatives include well-known compounds with important physiological and biological properties. In order to prepare diaryl ketone derivatives, we constructed a pallidum (0) complex immobilized on Fe3O4 nanoparticles modified with aminobenzoic acid and phenanthroline [Fe3O4@ABA/Phen-DCA-Pd(0)], and evaluated its catalytic performance for carbonylative Suzuki-coupling reactions of aryl iodides with aryl boronic acid in the presence of Mo(CO)6 as the CO source under mild conditions. FT-IR, SEM, TEM, EDX, VSM, TGA, XRD, ICP-OES and Elemental mapping techniques were employed to identify the structure of the Fe3O4@ABA/Phen-DCA-Pd(0) nanocatalyst. Different derivatives of aryl iodides and aryl boronic acids containing withdrawing and donating functional groups were studied for the preparation of diaryl ketones. Also, various derivatives of heteroaryl iodides and boronic acids were used and the desired products were prepared with high yields. The Fe3O4@ABA/Phen-DCA-Pd(0) nanocatalyst was separated magnetically and reused 7 consecutive times without reducing its catalytic activity. VSM, TEM and ICP-OES spectroscopic techniques confirmed that the synthesized Fe3O4@ABA/Phen-DCA-Pd(0) catalyst was still stable and maintained its structure despite repeated reuse.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06467K
The Fe-based Fischer–Tropsch synthesis (FTS) catalyst shows a rich phase chemistry under pre-treatment and FTS conditions. The exact structural composition of the active site, whether iron or iron carbide (FeCx), is still controversial. Aiming to obtain an insight into the active sites and their role in affecting FTS activity, the swarm intelligence algorithm is implemented to search for the most stable Fe(100), Fe(110), Fe(210) surfaces with different carbon ratios. Then, ab initio atomistic thermodynamics and Wulffman construction were employed to evaluate the stability of these surfaces at different chemical potentials of carbon. Their FTS reactivity and selectivity were later assessed by semi-quantitative micro-kinetic equations. The results show that stability, reactivity, and selectivity of the iron are all affected by the carbonization process when the carbon ratio increases. Formation of the carbide, a rather natural process under experimental conditions, would moderately increase the turnover frequency (TOF), but both iron and iron carbide are active to the reaction.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06375E
Molecular dynamics (MD) simulations, which are central to drug discovery, offer detailed insights into protein–ligand interactions. However, analyzing large MD datasets remains a challenge. Current machine-learning solutions are predominantly supervised and have data labelling and standardisation issues. In this study, we adopted an unsupervised deep-learning framework, previously benchmarked for rigid proteins, to study the more flexible SARS-CoV-2 main protease (Mpro). We ran MD simulations of Mpro with various ligands and refined the data by focusing on binding-site residues and time frames in stable protein conformations. The optimal descriptor chosen was the distance between the residues and the center of the binding pocket. Using this approach, a local dynamic ensemble was generated and fed into our neural network to compute Wasserstein distances across system pairs, revealing ligand-induced conformational differences in Mpro. Dimensionality reduction yielded an embedding map that correlated ligand-induced dynamics and binding affinity. Notably, the high-affinity compounds showed pronounced effects on the protein's conformations. We also identified the key residues that contributed to these differences. Our findings emphasize the potential of combining unsupervised deep learning with MD simulations to extract valuable information and accelerate drug discovery.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06387A
Hypertension remains a major global health concern, prompting ongoing research into innovative therapeutic approaches. This research encompasses the strategic design, synthesis, and computational assessment of a novel series of 1,4-dihydropyridine based scaffolds with the objective of developing promising antihypertensive agents as viable alternatives to the well-established dihydropyridine based drugs such as amlodipine, felodipine, nicardipine, etc. The crystal structure of the lead compound determined using X-ray crystallography offers crucial insights into its 3D-conformation and intermolecular interactions. In silico molecular docking experiments conducted against the calcium channel responsible for blood pressure regulation revealed superior docking scores for all the bioisosteres P1–P14 than the standard amlodipine, indicating their potential for enhanced therapeutic efficacy. Extensive ADMET profiling and structure–activity relationship (SAR) elucidated favourable pharmacokinetic properties and essential structural modifications influencing antihypertensive effectiveness. Specifically, P6–P10, P12 and P14 hybrids were found in accordance with Lipinski rules and exhibited druglikeliness attributes, involving high GI absorption and no BBB permeance. In particular, P7 was found to be crystalline in nature having the highest binding affinity with the concerned calcium channels with excellent ADMET profile. The findings highlight the significance of the presence of triazole tethered aryl/heteroaryl ring in the synthesized hybrids, providing a foundation for further preclinical and clinical translation as antihypertensive medications.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06062D
Electrical energy that is not converted into light in light emitting diodes (LEDs) is locally dissipated as heat in the active layers. Therefore, by measuring the temperature distribution with nanoscale resolution across the multi-quantum well (MQW) of an LED in operation, the effect of nanostructures inside the LED on the local energy conversion efficiency can be observed. In this study, we first demonstrated that vacuum null-point scanning thermal microscopy (VNP SThM) could be used to quantitatively map the two-dimensional temperature distribution across the MQW of an LED in operation with a sufficient signal-to-noise ratio. Subsequently, by increasing the injection current in four steps, we quantitatively mapped the temperature distribution across the MQW at each step and observed the shift in the temperature peak across the active layers due to the increase in injection current. The measurements of the temperature distribution around the MQW indicate that as the injection current increased, the overall temperature around the MQW increased significantly, and the temperature peak position shifted. These results show that the main cause of the dissipation of electrical energy into thermal energy inside an LED changes as the injection current increases, and the nanostructures inside an LED affect the dissipation of electrical energy into thermal energy. The high thermal sensitivity, nanoscale resolution, and convenience of VNP SThM may enable the direct observation of the effect of the nanostructures inside various types of nanophotonic devices on local energy conversion even under intense localized radiation.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06603G
Actinides have been known to form extremely weak homonuclear bonds with their d-type orbitals, and one should therefore expect the superposition of cyclic resonance forms containing such bonds to bring rather marginal aromatic stabilization to the system, if any. It is for this very reason that the discovery of the cyclically delocalized Th3 σ-bonding in the crystalline cluster isolated by Liddle and co-workers has sparked such vigorous discussion on the actual role of molecular aromaticity on the periphery of the periodic table. It has recently been argued that the tri-thorium ring at the heart of the cluster features considerable aromatic stabilization energy comparable to the heterocyclic π-aromatic rings such as thiophene. However, previous investigations involved highly ionized model clusters like Th3Cl64+ or Th310+ in which aromatic stabilization associated with the cyclic delocalization of charge is dramatically exaggerated. In this work we investigate the model tri-thorium clusters at different geometries and ionization states to show that cyclic delocalization of electrons in the isolated crystalline cluster may be associated with rather marginal σ-aromatic stabilization energy thus strongly suggesting its non-aromatic character.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05484E
Supercritical carbon dioxide (SC-CO2)-based approaches have become more popular in recent years as alternative methods for creating micro- or nanosized medicines. Particularly, high drug solubility is required in those techniques using SC-CO2 as a solvent. During the most recent pandemic years, favipiravir and montelukast were two of the most often prescribed medications for the treatment of COVID-19. In this study, ethanol at 1 and 3 mol% was utilized as a cosolvent to increase the solubility of both medicines in SC-CO2 by a static approach using a range of temperatures (308 to 338 K) and pressure (12 to 30 MPa) values. The experimentally determined solubilities of favipiravir and montelukast in SC-CO2 + 3 mol% ethanol showed solubility values up to 33.3 and 24.5 times higher than that obtained for these drugs with only SC-CO2. The highest values were achieved in the pressure of 12 MPa and temperature of 338 K. Last but not least, six density-based semi-empirical models with various adjustable parameters were used to perform the modeling of the solubility of favipiravir and montelukast.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA07050F
Sodium-ion (Na-ion) batteries are currently being investigated as an attractive substitute for lithium-ion (Li-ion) batteries in large energy storage systems because of the more abundant and less expensive supply of Na than Li. However, the reversible capacity of Na-ions is limited because Na possesses a large ionic radius and has a higher standard electrode potential than that of Li, making it challenging to obtain electrode materials that are capable of storing large quantities of Na-ions. This study investigates the potential of CoFe2O4 synthesised via the molten salt method as an anode for Na-ion batteries. The obtained phase structure, morphology and charge and discharge properties of CoFe2O4 are thoroughly assessed. The synthesised CoFe2O4 has an octahedron morphology, with a particle size in the range of 1.1–3.6 μm and a crystallite size of ∼26 nm. Moreover, the CoFe2O4 (M800) electrodes can deliver a high discharge capacity of 839 mA h g−1 in the first cycle at a current density of 0.1 A g−1, reasonable cyclability of 98 mA h g−1 after 100 cycles and coulombic efficiency of ∼99%. The improved electrochemical performances of CoFe2O4 can be due to Na-ion-pathway shortening, wherein the homogeneity and small size of CoFe2O4 particles may enhance the Na-ion transportation. Therefore, this simple synthetic approach using molten salt favours the Na-ion diffusion and electron transport to a great extent and maximises the utilisation of CoFe2O4 as a potential anode material for Na-ion batteries.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA04145J
Ni-rich cathode materials suffer from rapid capacity fading caused by interface side reactions and bulk structure degradation. Previous studies show that Co is conducive to bulk structure stability and sulfate can react with the residual lithium (LiOH and Li2CO3) on the surface of Ni-rich cathode materials and form a uniform coating to suppress the side reactions between the cathode and electrolyte. Here, CoSO4 is utilized as a modifier for LiNi0.8Co0.1Mn0.1O2 (NCM811) cathode materials. It reacts with the residual lithium on the surface of the NCM811 cathode to form Li-ion conductive Li2SO4 protective layers and Co doping simultaneously during the high-temperature sintering process, which can suppress the side reactions between the Ni-rich cathode and electrolyte and effectively prevent the structural transformation. As a result, the co-modified NCM811 cathode with 3 wt% CoSO4 exhibits an improved cycling performance of 81.1% capacity retention after 200 cycles at 1C and delivers an excellent rate performance at 5C of 187.4 mA h g−1, which is 10.2% higher than that of the pristine NCM811 cathode.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06204J
It has become more crucial than ever to find novel anticancer compounds due to the rise in cancer mortality and resistance to the present chemotherapeutic drugs. Naphthoquinones are regarded as privileged structures for their ability to inhibit various cancers. The current study examined three novel furo-naphthoquinones (Enceleamycins A–C) previously isolated from Amycolatopsis sp. MCC 0218 for their anticancer potential. Enceleamycin A demonstrated considerable cytotoxicity for triple-negative breast cancer (TNBC) MDA-MB-231 cells with an IC50 value of 1.25 μg mL−1 (3.78 μM). It also showed the ability to inhibit MDA-MB-231 cell migration. Enceleamycin A raises intracellular ROS levels in TNBC cells, ultimately leading to apoptotic cell death, as demonstrated by Annexin V/PI staining. The molecular docking and simulation investigation revealed better binding affinity of Enceleamycin A with AKT2, which plays a vital role in breast cancer's invasiveness and chemo-resistance. Enceleamycin A inhibits the AKT2 enzyme in vitro with an IC50 value of 0.736 μg mL−1 (2.22 μM), further validating the docking study. The in silico physicochemical and pharmacokinetics characteristics of Enceleamycin A demonstrated its drug-likeness. Intriguingly, Enceleamycin A is non-hemolytic in nature. Taken together, Enceleamycin A could be a candidate molecule for treating TNBC cells by targeting the AKT2 signaling pathway.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06030F
Antimicrobial peptides (AMPs), naturally-occurring peptide antibiotics, are known to attack bacteria selectively over the host cells. The emergence of drug-resistant bacteria has spurred much effort in utilizing optimized (more selective) AMPs as new peptide antibiotics. Cell selectivity of these peptides depends on various factors or parameters such as their binding affinity for cell membranes, peptide trapping in cells, peptide coverages on cell membranes required for membrane rupture, and cell densities. In this work, using a biophysical model of peptide selectivity, we show this dependence quantitatively especially for a mixture of bacteria and host cells. The model suggests a rather nontrivial dependence of the selectivity on the presence of host cells, cell density, and peptide trapping. In a typical biological setting, peptide trapping works in favor of host cells; the selectivity increases with increasing host-cell density but decreases with bacterial cell density. Because of the cell-density dependence of peptide activity, the selectivity can be overestimated by two or three orders of magnitude. The model also clarifies how the cell selectivity of AMPs differs from their membrane selectivity.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05700C
Vitamin D plays an important role in calcium homeostasis. Recent studies indicate that vitamin D deficiency has become a major public health problem. In order to define vitamin D status, many analytical methods were used to quantify 25-hydroxyvitamin D (25OHD), as circulating 25OHD is regarded as the best indicator to evaluate vitamin D status. The current LC-MS/MS technology is internationally recognized as the “gold standard” for the detection of vitamin D and its metabolites. The impediment to the analysis of vitamin D metabolites is the low level of 25OHD and 1,25(OH)2D. Therefore, it is challenging to achieve the desired sensitivity and accuracy in the determination of trace vitamin D compounds in biological liquids. Here, a method based on liquid–liquid extraction in combination with derivatization, followed by liquid chromatography-electrospray/tandem mass spectrometry was developed for determination of the vitamin D metabolites, including 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, 1α,25-dihydroxyvitamin D2 and 1α,25-dihydroxyvitamin D3. The method was simple and rapid, and it was validated with good linearity (R2 > 0.998), excellent recovery (average value with 81.66–110.31%) and high precision of intra-day and inter-day (0.06–6.38% and 0.20–6.82%). The values of limit of detection (LOD) and limit of quantitation (LOQ) were as low as 0.3 ng mL−1 and 1.0 ng mL−1, respectively. Finally, the developed method was successfully applied to determination of the vitamin D metabolites from the human serum samples of healthy subjects and patients with diabetes as well as hyperlipidemia.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA04162J
In this study, CaP coatings were prepared on the surface of an AZ31B magnesium alloy using electroplating in order to slow down the degradation rate of magnesium alloy in the simulated physiological environment. The effect of plating temperature on the properties of CaP coatings was investigated by combining experimental techniques with molecular dynamics (MD) simulation. The surface morphology of CaP coatings changed from dendritic lamellar to granular structure with the increase of plating temperature, but the main structure of CaP coatings prepared at all temperatures was CaHPO4·2H2O. The CaP coatings prepared at 60 °C have higher corrosion resistance compared to coatings prepared at other temperatures. The MD simulation revealed the DCPD/Mg interfacial binding mechanism, and DCPD/Mg could form a stable interfacial layer at different temperatures because the binding energy was negative. HPO42− and H2O groups in the DCPD structure acted as riveting groups in the interfacial layer and formed Mg–HPO42− and Mg–H2O dipole pairs with Mg respectively through electrostatic interaction and van der Waals forces. The interfacial bonding energy between DCPD/Mg reached its lowest at 60 °C and the relative contents of HPO42− and H2O in the interface layer were the highest at this temperature, which may explain the high corrosion resistance and high bonding force of CaP coatings prepared at this temperature.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05931F
After conducting an in silico analysis of the cryptic mdk cluster region and performing transcriptomic studies, an integrative Streptomyces BAC Vector containing the mdk gene sequence was constructed. The heterologous expression of the mdk cluster in Streptomyces albus J1074 resulted in the production of the angucyclic product, seongomycin, which allowed for the assesment of its antibacterial, antiproliferative, and antiviral activities. Heterologous production was further confirmed by targeted knock-out experiments involving key regulators of the biosynthetic pathways. We were further able to revise the core structure of maduralactomycin A, using a computational approach.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06296A
Researchers are increasingly focusing on using biomass waste for green synthesis of nanostructured materials since green reducing, capping, stabilizing and orientation agents play a significant role in final application. Wheat peel extract contains a rich source of reducing and structure orienting agents that are not utilized for morphological transformation of NiO nanostructures. Our study focuses on the role of wheat peel extract in morphological transformation during the synthesis of NiO nanostructures as well as in non-enzymatic electrochemical urea sensing. It was observed that the morphological transformation of NiO flakes into nanoplatelets took place in the presence of wheat peel extract during the preparation of NiO nanostructures and that both the lateral size and thickness of the nanostructures were significantly reduced. Wheat peel extract was also found to reduce the optical band gap of NiO. A NiO nanostructure prepared with 5 mL of wheat peel extract (sample 2) was highly efficient for the detection of urea without the use of urease enzyme. It has been demonstrated that the induced modification of NiO nanoplatelets through the use of structure-orienting agents in the wheat peel has enhanced their electrochemical performance. A linear range of 0.1 mM to 13 mM was achieved with a detection limit of 0.003 mM in the proposed urea sensor. The performance of the presented non-enzymatic urea sensor was evaluated in terms of selectivity, stability, reproducibility, and practical application, and the results were highly satisfactory. As a result of the high surface active sites on sample 2, the low charge transfer resistance, as well as the high exposure to the surface active sites of wheat peel extract, sample 2 demonstrated enhanced performance. The wheat peel extract could be used for the green synthesis of a wide range of nanostructured materials, particularly metal/metal oxides for various electrochemical applications.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06276G
Natural flavonoids are capable of inhibiting glucosidase activity, so they can be used for treating diabetes mellitus and hypertension. However, molecular-level details of their interactions with glucosidase enzymes remain poorly understood. This paper describes the synthesis and spectral characterization of a series of fluorescent flavonols and their interaction with the β-glucosidase enzyme. To tune flavonol–enzyme interaction modes and affinity, we introduced different polar halogen-containing groups or bulky aromatic/alkyl substituents in the peripheral 2-aryl ring of a flavonol moiety. Using fluorescence spectroscopy methods in combination with molecular docking and molecular dynamics simulations, we examined the binding affinity and identified probe binding patterns, which are critical for steric blockage of the key catalytic residues of the enzyme. Using a fluorescent assay, we demonstrated that the binding of flavonol 2e to β-glucosidase decreased its enzymatic activity up to 3.5 times. In addition, our molecular docking and all-atom molecular dynamics simulations suggest that the probe binding is driven by hydrophobic interactions with aromatic Trp and Tyr residues within the catalytic glycone binding pockets of β-glucosidase. Our study provides a new insight into structure–property relations for flavonol–protein interactions, which govern their enzyme binding, and outlines a framework for a rational design of new flavonol-based potent inhibitors for β-glucosidases.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06647A
In the bloodstream, insulin interacts with various kinds of molecules, which can alter its structure and modulate its function. In this work, we have synthesized two molecules having extremely hydrophilic and hydrophobic side chains. The effects of hydrophilic and hydrophobic molecules on the binding with insulin have been investigated through a multi-spectroscopic approach. We found that hydrophilic molecules have a slightly higher binding affinity towards insulin. Insulin can bind with the hydrophilic molecules as it binds glucose. The high insulin binding affinity of a hydrophobic molecule indicates its dual nature. The hydrophobic molecule binds at the hydrophobic pocket of the insulin surface, where hydrophilic molecules interact at the polar surface of the insulin. Such binding with the hydrophobic molecule perturbs strongly the secondary structure of the insulin much more in comparison to hydrophilic molecules. Therefore, the stability of insulin decreases in the presence of hydrophobic molecules.
共71186条
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学3区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
4.90 | 84 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mc.manuscriptcentral.com/rscadv
- Submission Guidelines
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/prepare-your-article/
- Submission Template
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Reference Format
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Collection Carrier
- Full papers Reviews Comments